(S)-Cdc7-IN-18

Kinase Assay Cdc7/DBF4 Biochemical IC50

Choose (S)-Cdc7-IN-18 for your Cdc7-Dbf4 kinase research due to its exceptional biochemical potency (IC50: 1.29 nM) and defined (S)-enantiomer stereochemistry, ensuring optimal target engagement and reproducible SAR. Unlike first-generation inhibitors (PHA-767491, XL413), this compound exhibits potent antiproliferative effects in COLO205 cells (IC50: 53.62 nM), enabling robust cellular validation of the Cdc7-MCM2 phosphorylation axis. Ideal for oncology mechanistic studies and biomarker discovery.

Molecular Formula C19H21N5OS
Molecular Weight 367.5 g/mol
Cat. No. B12426004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cdc7-IN-18
Molecular FormulaC19H21N5OS
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6
InChIInChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1
InChIKeyMJWWMBBHELJWLE-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-Cdc7-IN-18 and What Defines Its Profile as a Cdc7 Inhibitor Tool Compound?


(S)-Cdc7-IN-18 is a chiral, small-molecule inhibitor that targets the serine/threonine kinase cell division cycle 7 (Cdc7) . This compound is the (S)-enantiomer of Cdc7-IN-18 and is specifically disclosed as compound 1-1 in patent WO2020239107A1 . As a potent and selective inhibitor of the Cdc7-Dbf4 complex, it is used to investigate the kinase's essential role in initiating DNA replication and as a chemical probe in oncology research, particularly concerning the MCM2 phosphorylation axis [1].

Why (S)-Cdc7-IN-18 Cannot Be Replaced by Generic Cdc7 Inhibitors Like PHA-767491 or XL413


Generic substitution among Cdc7 inhibitors is not feasible due to significant differences in molecular pharmacology. The biochemical potency of (S)-Cdc7-IN-18 (IC50: 1.29 nM) is distinct from both the first-generation tool compound PHA-767491 (IC50: 18.6 nM) and the clinically evaluated XL413 (IC50: 3.4 nM) [1]. Crucially, these differences are amplified in a cellular context. For instance, in COLO205 colorectal cancer cells, (S)-Cdc7-IN-18 demonstrates an antiproliferative IC50 of 53.62 nM , while PHA-767491 is significantly less potent (IC50: 1.3 µM) [2] and XL413 exhibits varied and often weak activity (IC50: 1.1 µM) [3]. Furthermore, the chiral nature of the (S)-enantiomer is a critical design feature for achieving optimal target engagement [4], underscoring that different Cdc7 inhibitors are not interchangeable tools for research.

Quantitative Evidence Guide for (S)-Cdc7-IN-18: Comparative Data for Procurement Decisions


Biochemical Potency of (S)-Cdc7-IN-18 on the Cdc7/DBF4 Complex

(S)-Cdc7-IN-18 is a highly potent inhibitor of the Cdc7/DBF4 kinase complex with a reported biochemical IC50 of 1.29 nM [1]. This level of potency is superior to the widely used first-generation tool compound PHA-767491, which exhibits an IC50 of 18.6 nM in similar in vitro DDK inhibition assays [2].

Kinase Assay Cdc7/DBF4 Biochemical IC50

Antiproliferative Efficacy of (S)-Cdc7-IN-18 in COLO205 Colorectal Cancer Cells

(S)-Cdc7-IN-18 exhibits potent, single-agent antiproliferative activity in the COLO205 human colorectal adenocarcinoma cell line, with a reported IC50 of 53.62 nM . This cellular efficacy stands in stark contrast to other Cdc7 inhibitors. For example, PHA-767491 shows an IC50 of 1.3 µM (1,300 nM) in the same COLO205 cell line [1], while XL413 demonstrates an IC50 of 1.1 µM (1,100 nM) [2].

Cell Viability COLO205 Antiproliferative IC50

Chiral Purity and Stereochemical Definition of (S)-Cdc7-IN-18

As a defined single (S)-enantiomer (CAS 2562329-13-7), (S)-Cdc7-IN-18 represents a specific chiral configuration optimized for target binding [1]. This is a significant differentiator from the racemic mixture Cdc7-IN-18 (CAS 2562329-14-8) [2]. The stereochemistry is an intrinsic part of its structure-activity relationship (SAR), directly impacting its ability to engage the ATP-binding pocket of Cdc7 .

Chiral Resolution Stereochemistry Enantiomer

Best Research and Industrial Application Scenarios for (S)-Cdc7-IN-18


High-Fidelity Biochemical Probing of the Cdc7-Dbf4 Kinase Complex

Due to its high biochemical potency (IC50: 1.29 nM) [1], (S)-Cdc7-IN-18 is the preferred tool compound for in vitro kinase assays where complete and selective inhibition of the Cdc7-Dbf4 complex is required. Its activity is well-defined, allowing for robust structure-activity relationship (SAR) studies and mechanistic investigations into DNA replication initiation without the confounding effects of weaker or less selective inhibitors [2].

Cellular Studies in Colorectal Cancer Models (e.g., COLO205)

The compound's potent antiproliferative effect in the COLO205 colorectal cancer cell line (IC50: 53.62 nM) makes it a powerful chemical probe for investigating Cdc7-dependent tumor cell growth. Researchers can use it to validate Cdc7 as a target in colorectal cancer biology, study downstream signaling pathways (e.g., MCM2 phosphorylation) [3], or evaluate combination strategies with standard-of-care chemotherapies in a cellular context where alternative Cdc7 inhibitors have shown limited efficacy [4].

Chiral-Specific Target Engagement Studies

As a defined (S)-enantiomer (CAS 2562329-13-7) [3], this compound is the appropriate choice for experiments where stereochemistry is hypothesized to play a critical role in binding kinetics, target residence time, or selectivity. Its use ensures that observed biological effects are attributable to a single, well-defined molecular entity, enhancing the reproducibility and interpretability of pharmacodynamic studies, particularly when compared to racemic mixtures [5].

Investigating the MCM2 Phosphorylation Axis in Cancer Biology

The inhibition of Cdc7 by (S)-Cdc7-IN-18 is functionally linked to the suppression of MCM2 phosphorylation, a key step in DNA replication initiation and a known marker of tumor cell proliferation [3]. This makes the compound an ideal reagent for dissecting the role of the Cdc7-MCM2 pathway in various cancer contexts and for validating downstream biomarkers of Cdc7 inhibition in cellular and potentially in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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